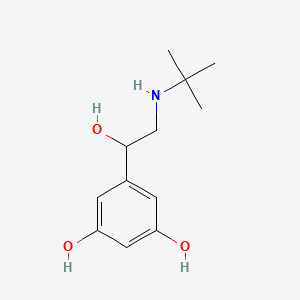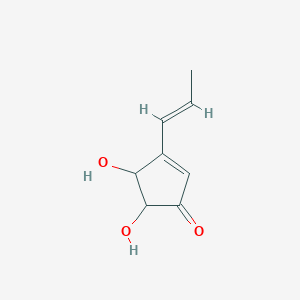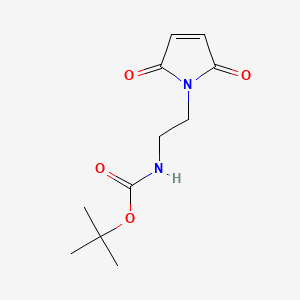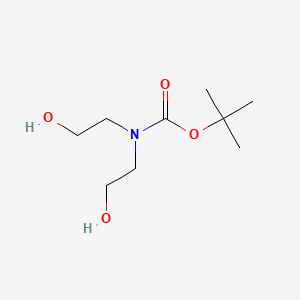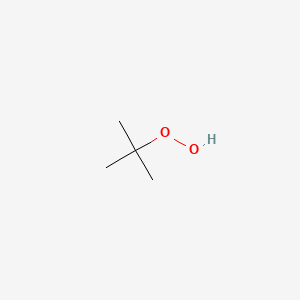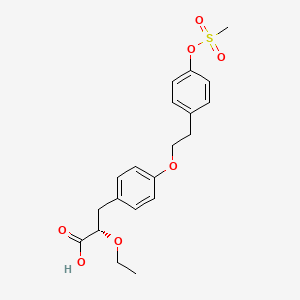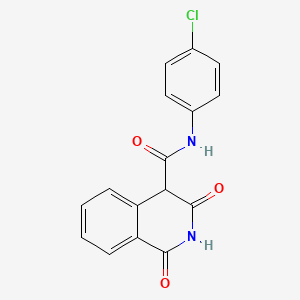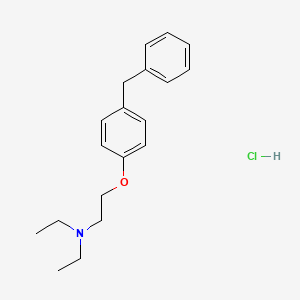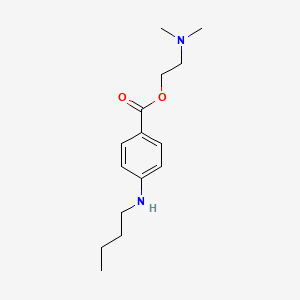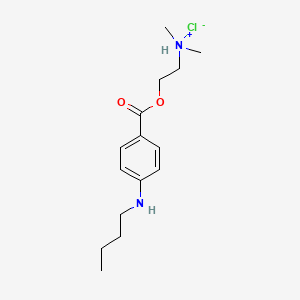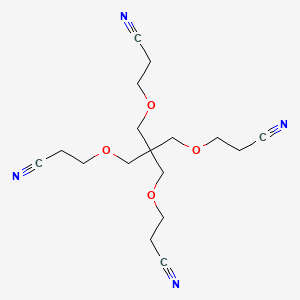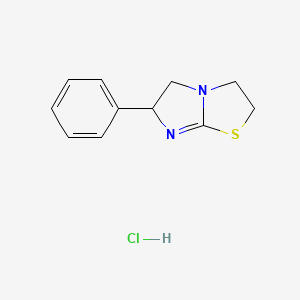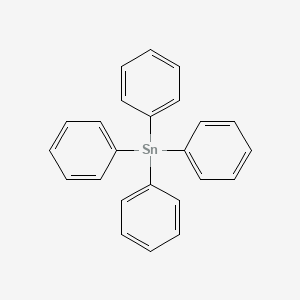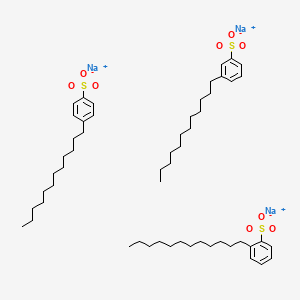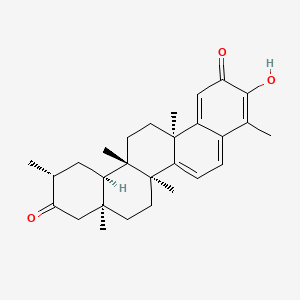
Tingenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tingenone is a quinone-methide triterpene isolated from plants of the family Celastraceae. This compound is known for its diverse biological activities, including cytotoxic, antimicrobial, and antinociceptive properties . This compound has been traditionally used in folk medicine for the treatment of pain and inflammatory diseases .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tingenone can be isolated from the root bark of Maytenus chiapensis through chromatographic techniques . The isolation involves the use of n-hexane and diethyl ether as solvents . Additionally, this compound derivatives can undergo acid-catalyzed rearrangement reactions to form phenolic analogues . These reactions typically use acetone as a solvent and involve purification through flash chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the isolation from natural sources like Maytenus chiapensis remains a primary method. The use of high-performance liquid chromatography (HPLC) for the simultaneous quantification of this compound and other quinone-methide triterpenoids is a common practice in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: Tingenone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding hydroquinone form.
Substitution: this compound can participate in substitution reactions, particularly involving its quinone-methide structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted quinone-methide triterpenes.
Aplicaciones Científicas De Investigación
Tingenone has a wide range of scientific research applications:
Chemistry: Used as a chemotaxonomic marker for the Celastraceae family.
Biology: Studied for its cytotoxic effects against cancer cells.
Medicine: Investigated for its antinociceptive and anti-inflammatory properties
Industry: Utilized in the development of new analgesic drugs due to its peripheral antinociceptive effects.
Mecanismo De Acción
Tingenone is compared with other quinone-methide triterpenes such as pristimerin and 22β-hydroxythis compound . These compounds share similar biological activities but differ in their specific molecular targets and potency. This compound is unique due to its dual activation of opioid and cannabinoid receptors, which is not commonly observed in other similar compounds .
Comparación Con Compuestos Similares
- Pristimerin
- 22β-Hydroxytingenone
- Xuxuarine Fa
- Isoxuxuarine Fa
Propiedades
Número CAS |
50802-21-6 |
|---|---|
Fórmula molecular |
C28H36O3 |
Peso molecular |
420.6 g/mol |
Nombre IUPAC |
(6bS,8aS,11R,12aR,14aR)-3-hydroxy-4,6a,6b,8a,11,14a-hexamethyl-7,8,9,11,12,12a,13,14-octahydropicene-2,10-dione |
InChI |
InChI=1S/C28H36O3/c1-16-13-23-25(3,15-21(16)30)9-11-27(5)22-8-7-18-17(2)24(31)20(29)14-19(18)26(22,4)10-12-28(23,27)6/h7-8,14,16,23,31H,9-13,15H2,1-6H3/t16-,23-,25+,26+,27-,28?/m1/s1 |
Clave InChI |
WSTYNZDAOAEEKG-JEVWOBKXSA-N |
SMILES |
CC1CC2C(CCC3(C2(CCC4(C3=CC=C5C4=CC(=O)C(=C5C)O)C)C)C)(CC1=O)C |
SMILES isomérico |
C[C@@H]1C[C@@H]2[C@@](CC[C@]3(C2(CC[C@@]4(C3=CC=C5C4=CC(=O)C(=C5C)O)C)C)C)(CC1=O)C |
SMILES canónico |
CC1CC2C(CCC3(C2(CCC4(C3=CC=C5C4=CC(=O)C(=C5C)O)C)C)C)(CC1=O)C |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Tingenone; Maitenin; Maytenin; Tingenin A; Tingenon; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


